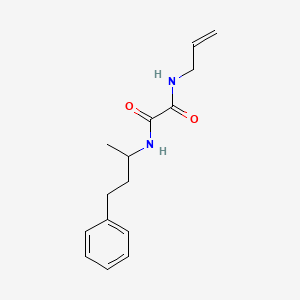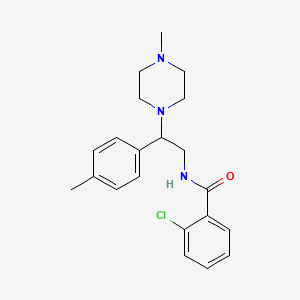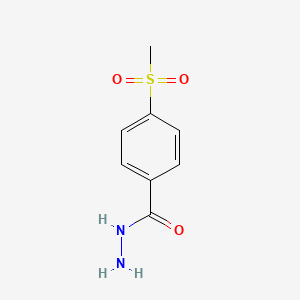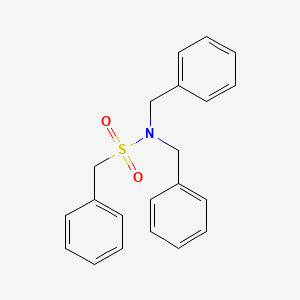
N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide, also known as ABPO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ABPO is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 331.45 g/mol. In
Wissenschaftliche Forschungsanwendungen
Pig Pheromonal Compound : A study synthesized a compound closely related to N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide, specifically N1-allyl-N2-(tetrahydrofuran-2-ylmethyl)oxalamide, as a pig pheromonal odorant. This compound was found to advance estrus in pigs by 11.3 days compared to a non-pheromone group, indicating potential applications in pig reproduction efficiency (박창식 et al., 2009).
Synthetic Approach for Oxalamides : Another research developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be related to this compound. This method is high yielding and operationally simple, offering a new formula for the synthesis of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Enantioselective Oxidation of Secondary Alcohols : A study involving Candida parapsilosis ATCC 7330 for the oxidative kinetic resolution of 4-phenylbutan-2-ols, a compound structurally similar to this compound, demonstrated selective oxidation to produce optically pure allylic alcohols (Sivakumari et al., 2014).
Pyrolysis Studies Involving Related Compounds : Research on the pyrolysis of 4-chloro-1-phenylbutan-1-one, closely related to this compound, has provided insights into the elimination reactions and the role of the carbonyl group in these processes (Chuchani & Dominguez, 1983).
Eigenschaften
IUPAC Name |
N'-(4-phenylbutan-2-yl)-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-11-16-14(18)15(19)17-12(2)9-10-13-7-5-4-6-8-13/h3-8,12H,1,9-11H2,2H3,(H,16,18)(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNUAVNEMQUVII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C(=O)NCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Methylthiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2403974.png)


![2-[(2-Chlorophenyl)methyl]-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2403977.png)



![N-(4-acetamidophenyl)-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2403987.png)


![(Z)-3-(3-Chlorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2403992.png)

